molecular formula C10H19NO B11768924 (1-Azaspiro[4.5]decan-8-yl)methanol

(1-Azaspiro[4.5]decan-8-yl)methanol

Cat. No.: B11768924
M. Wt: 169.26 g/mol
InChI Key: JBABDTWRZPFZCH-UHFFFAOYSA-N
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Description

(1-Azaspiro[4.5]decan-8-yl)methanol is a spirocyclic compound featuring a nitrogen atom in its bicyclic structure (azaspiro) and a hydroxymethyl (-CH₂OH) substituent at the 8-position. This molecule serves as a versatile scaffold in medicinal chemistry due to its rigid spirocyclic core, which restricts conformational flexibility and enhances target binding specificity.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-azaspiro[4.5]decan-8-ylmethanol

InChI

InChI=1S/C10H19NO/c12-8-9-2-5-10(6-3-9)4-1-7-11-10/h9,11-12H,1-8H2

InChI Key

JBABDTWRZPFZCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)CO)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of spirocyclic precursors with appropriate reagents under controlled conditions. One common method involves the reaction of azaspirodecane derivatives with formaldehyde in the presence of a catalyst to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1-Azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(1-Azaspiro[4.5]decan-8-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Azaspiro[4.5]decan-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (1-Azaspiro[4.5]decan-8-yl)methanol with related spirocyclic compounds, focusing on structural features, physicochemical properties, and functional applications.

Structural and Functional Group Variations

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
This compound Azaspiro core with hydroxymethyl group at C8 C₁₀H₁₇NO 167.25 -CH₂OH Hypothetical base structure for comparison
(6-Methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)methanol 1,4-Dioxa-8-azaspiro core; quinoline and methoxy substituents C₁₉H₂₂N₂O₄ 330.39 -CH₂OH, -OCH₃ ALDH1A1 inhibitor candidate; LC-MS: m/z 331
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol 1-Oxa-8-azaspiro core with methyl and hydroxymethyl groups C₁₀H₁₉NO₂ 185.26 -CH₂OH, -CH₃ Discontinued scaffold; used in small-molecule synthesis
1-[(4-Methylphenyl)sulfonyl]-8-phenyl-1-azaspiro[4.5]decane Azaspiro core with sulfonyl and phenyl substituents C₂₂H₂₇NO₂S 369.52 -SO₂C₆H₄CH₃, -C₆H₅ Structural analog; likely impacts solubility and target binding
{3-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-...-yl}methanol 2-Oxa-8-azaspiro core with amino, methyl, and dichlorophenyl groups C₂₃H₂₅Cl₂N₅O₂ 498.39 -CH₂OH, -NH₂, -Cl SHP2 inhibitor; crystallographic data available (PDB: 4Q4)

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity: The 1,4-dioxa-8-azaspiro derivatives (e.g., compound in ) exhibit increased hydrophilicity due to the dioxolane ring, enhancing aqueous solubility compared to the non-oxygenated azaspiro core.
  • Metabolic Stability : Fluorinated analogs (e.g., 2,2-difluoro-8-azaspiro[4.5]decane ) show improved metabolic stability due to fluorine’s electron-withdrawing effects.
  • Hydrogen Bonding: The hydroxymethyl group in this compound provides hydrogen-bonding capacity, critical for target interactions, whereas sulfonyl or phenyl substituents (e.g., ) prioritize lipophilic interactions.

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